molecular formula C6H7FN2 B2724910 5-Fluoro-2-methylpyridin-3-amine CAS No. 1256835-55-8

5-Fluoro-2-methylpyridin-3-amine

Cat. No.: B2724910
CAS No.: 1256835-55-8
M. Wt: 126.134
InChI Key: SDUBFBGQTDEDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methylpyridin-3-amine is a fluorinated pyridine derivative The presence of a fluorine atom in the pyridine ring significantly alters its chemical and physical properties, making it a compound of interest in various fields, including medicinal chemistry and materials science

Mechanism of Action

Target of Action

The primary target of 5-Fluoro-2-methylpyridin-3-amine It is known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Mode of Action

The exact mode of action of This compound It is known that fluoropyridines are less reactive than their chlorinated and brominated analogues . This could suggest that This compound interacts with its targets in a unique manner, potentially leading to different biochemical outcomes.

Biochemical Pathways

The specific biochemical pathways affected by This compound Fluoropyridines are known to be involved in various biological applications, including the development of new agricultural products with improved physical, biological, and environmental properties .

Pharmacokinetics

The pharmacokinetic properties of This compound It is known that fluoropyridines have reduced basicity, which could potentially influence their bioavailability .

Result of Action

The molecular and cellular effects of This compound It is known that fluoropyridines have interesting and unusual physical, chemical, and biological properties , which could suggest a range of potential effects at the molecular and cellular level.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that fluoropyridines are generally environmentally benign , which could suggest that they are relatively stable under various environmental conditions.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methylpyridin-3-amine typically involves the fluorination of a suitable pyridine precursor. One common method is the reaction of 5-bromo-2-methylpyridin-3-amine with a fluorinating agent such as potassium fluoride (KF) in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often in a solvent like dimethylformamide (DMF), to yield the desired fluorinated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of fluorinating agents and catalysts can be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and arylboronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include various substituted pyridines, aminopyridines, and complex heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-methylpyridine
  • 3-Fluoro-2-methylpyridine
  • 5-Fluoro-2-methylpyridine

Uniqueness

5-Fluoro-2-methylpyridin-3-amine is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct reactivity and properties compared to other fluorinated pyridines. Its ability to participate in diverse chemical reactions and its applications in various scientific fields highlight its versatility and importance .

Properties

IUPAC Name

5-fluoro-2-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-6(8)2-5(7)3-9-4/h2-3H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUBFBGQTDEDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.